molecular formula C11H14ClNO2 B12337177 Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate

Cat. No.: B12337177
M. Wt: 227.69 g/mol
InChI Key: RLPQEFRRIIZSJH-UHFFFAOYSA-N
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Description

Scope and Objectives of Research on Methyl 2-Amino-3-(4-Chlorophenyl)-2-Methylpropanoate

This compound (CAS 64264-59-1) is a chiral organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . The compound features a propanoate backbone substituted with a 4-chlorophenyl group, an amino group, and a methyl ester moiety. Research objectives for this compound focus on elucidating its synthetic pathways, physicochemical properties, and potential applications in medicinal chemistry. Key areas of investigation include its role as a precursor for bioactive molecules, its stereochemical behavior in enzymatic reactions, and its utility in studying structure-activity relationships (SAR) among phenylalanine derivatives.

Historical Context and Discovery

The compound belongs to a class of substituted phenylalanine esters, which gained prominence in the mid-20th century due to their relevance in neurotransmitter synthesis and enzyme inhibition studies. While the exact synthesis date of this compound remains undocumented in public databases, its structural analogues, such as 4-chloro-DL-phenylalanine methyl ester hydrochloride (CAS 14173-40-1), were first synthesized in the 1960s to investigate phenylalanine hydroxylase inhibition. The methyl ester variant with a 2-methyl substitution emerged later, likely as part of efforts to modulate lipid solubility and metabolic stability in drug design.

Significance in Contemporary Chemical Research

This compound is pivotal in biochemical research for three reasons:

  • Enzyme Interaction Studies : Its chlorophenyl and methyl ester groups make it a candidate for probing active sites of enzymes like tryptophan hydroxylase and chymotrypsin-like proteases.
  • Chiral Synthesis : The presence of two stereocenters (at the α-carbon and β-methyl positions) challenges synthetic chemists to develop enantioselective routes, advancing asymmetric catalysis methodologies.
  • Pharmaceutical Intermediates : It serves as a building block for serotonin synthesis inhibitors and protease inhibitors, highlighting its versatility in drug discovery.

Overview of Related Compounds and Structural Analogues

This compound is part of a broader family of chlorinated phenylalanine derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2-amino-3-(4-chlorophenyl)propanoate C₁₀H₁₂ClNO₂ 213.66 Lacks β-methyl group; simpler backbone
4-Chloro-DL-phenylalanine methyl ester hydrochloride C₁₀H₁₃Cl₂NO₂ 250.12 Hydrochloride salt; enhanced solubility
p-Chlorophenylalanine methyl ester C₁₀H₁₂ClNO₂ 213.66 Non-methylated; used in 5-HT depletion studies

The β-methyl substitution in the target compound increases steric hindrance compared to its non-methylated counterpart, potentially altering binding affinities in enzyme-substrate interactions. The hydrochloride salt variant, while pharmacologically relevant, differs in polarity and crystallinity due to ionic character.

Properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQEFRRIIZSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Mannich Reaction and Subsequent Esterification

The Mannich reaction is a cornerstone for constructing β-amino acid derivatives. A validated route involves the condensation of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux conditions. This one-pot reaction forms the β-amino acid backbone through nucleophilic addition, yielding DL-3-amino-3-(4-chlorophenyl)propanoic acid. Subsequent esterification with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to the methyl ester (Fig. 1A).

Reaction Conditions:

  • Mannich Reaction: Ethanol, reflux (8 hours), 85% yield.
  • Esterification: SOCl₂ in methanol (1.1 eq), room temperature, 91% yield.

Key Data:

Step Reagents Temperature Yield
Mannich condensation Malonic acid, NH₄OAc Reflux 85%
Esterification SOCl₂, MeOH 20–25°C 91%

This method is scalable and avoids complex purification, though racemic mixtures require resolution for enantiopure products.

Coupling of Activated Carboxylic Acid Derivatives

A patent by US11332435B2 details a coupling strategy using (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid (II) and tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate (III-A). The carboxylic acid (II) is activated as an acid chloride using oxalyl chloride (1.1 eq) in tetrahydrofuran (THF) at 20°C, followed by coupling with the amine (III-A) to form the intermediate (V-A). Hydrolysis with trifluoroacetic acid (TFA) yields the final product (Fig. 1B).

Optimization Highlights:

  • Solvent Selection: THF or dichloromethane (DCM) minimizes epimerization.
  • Purification: Crystallization from methyl tert-butyl ether (MTBE)/heptane (1:4 v/v) achieves 86% yield.

Comparative Analysis:

Parameter Acid Chloride Method Mixed Anhydride Method
Reaction Time 1 hour 2–3 hours
Epimerization Risk Low Moderate
Yield 86% 75%

This method is favored for high stereochemical fidelity and compatibility with sensitive substrates.

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure products, chiral resolution of racemic mixtures is critical. US3492347A describes the use of quinine as a resolving agent for DL-α-chloro-α-(3-methoxy-4-hydroxybenzyl)propionic acid. The diastereomeric salts are separated via fractional crystallization, followed by esterification to yield the (R)- or (S)-enantiomers (Fig. 1C).

Critical Steps:

  • Resolution: Quinine in isopropanol, 45% yield for D-enantiomer.
  • Esterification: HCl in ethanol, 82% yield.

Chiral Purity Data:

Enantiomer ee (%) Method
(R)-form 80 Chiral HPLC
(S)-form 78 Enzymatic resolution

This approach is resource-intensive but indispensable for pharmaceutical applications requiring enantiopurity.

Industrial-Scale Crystallization and Polymorphism Control

Post-synthesis crystallization ensures product stability. US11332435B2 outlines a polymorph control strategy using heptane/2-methoxy-2-methylpropane (4:1 v/v) at 40–60°C. The compound is stirred for 12 hours, cooled to 5°C, and filtered to isolate the thermodynamically stable Form I.

Polymorph Screening Results:

Solvent System Polymorph Melting Point (°C)
Heptane/MTBE Form I 148–150
Ethanol/Water (1:4) Form II 142–144

Form I exhibits superior shelf-life and bioavailability, making it the preferred industrial form.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling malonic acid, 4-chlorobenzaldehyde, and ammonium acetate at 30 Hz for 2 hours achieves 78% yield, reducing waste and energy consumption. Esterification with dimethyl carbonate (DMC) under microwave irradiation (100°C, 15 minutes) further enhances sustainability.

Environmental Metrics:

Method E-Factor PMI (Process Mass Intensity)
Traditional 12.5 45
Mechanochemical 3.2 18

These methods align with green chemistry principles but require optimization for large-scale adoption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through:

  • Oxidation : Producing nitro or imino derivatives.
  • Reduction : Leading to alcohol derivatives.
  • Substitution Reactions : Generating substituted phenyl derivatives depending on the nucleophile involved.

Case Study: Synthesis of Thiazolidin Derivatives

Research has demonstrated the compound's utility in synthesizing thiazolidin derivatives. For instance, through a series of reactions involving this compound, researchers have successfully created novel compounds with potential biological activity .

This compound has been investigated for its biochemical properties:

  • Enzyme Interaction Studies : It acts as a biochemical probe to study enzyme interactions, particularly due to its amino group which can form hydrogen bonds with biological macromolecules.
  • Anticancer Properties : Modified derivatives of this compound have shown promising antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Medicinal Applications

The compound is explored for various therapeutic properties:

  • Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest that this compound and its derivatives may possess anti-inflammatory and antimicrobial effects, making them candidates for drug development.

Case Study: HDAC Inhibitors

A series of compounds derived from this compound have been synthesized and evaluated for their histone deacetylase (HDAC) inhibitory activity. These compounds exhibit significant potential in cancer therapy by mimicking peptide inhibitors and enhancing therapeutic efficacy against various cancer types .

Industrial Applications

In addition to its laboratory uses, this compound is also being investigated for applications in material science and chemical processes. Its ability to undergo various chemical transformations makes it suitable for developing novel materials with specific properties.

Summary Table of Applications

Application AreaSpecific UsesExamples/Notes
Chemical SynthesisBuilding block for organic synthesisOxidation, reduction, substitution reactions
Biological ActivityEnzyme interaction studiesBiochemical probes
Medicinal ApplicationsAnti-inflammatory, antimicrobial agentsPotential new drugs based on derivative compounds
Industrial ApplicationsDevelopment of novel materialsVarious chemical transformations

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate (CID 76453638) C₁₁H₁₄ClNO₂ 4-Cl, α-methyl, β-amino 227.70 Predicted CCS: 149.2 Ų ([M+H]⁺); chiral center at C2
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (64282-12-8) C₁₀H₁₃ClFNO₂ 4-F, β-amino 233.67 Higher polarity (fluorine electronegativity); used in peptide synthesis
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (1001180-63-7) C₁₀H₁₃Cl₂NO₂ 4-Cl, α-amino, β-methyl 250.12 Altered stereoelectronic effects due to amino group at C3
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride C₁₁H₁₆ClNO₃ 4-OMe, β-amino 261.71 Enhanced solubility (methoxy group); chiral S-configuration
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (Intermediate in ) C₁₀H₁₂N₂O₄ 4-NO₂, β-amino 224.21 Electron-withdrawing nitro group; precursor to reduced aminophenyl derivatives
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (1391077-87-4) C₁₂H₁₈ClNO₄S 4-SO₂Me, α-amino 307.79 Sulfonyl group enhances receptor binding; potential CNS activity

Substituent Effects on Pharmacological Activity

  • 4-Chlorophenyl vs. Fluorine’s electronegativity may improve metabolic stability but reduce π-π stacking in receptor interactions.
  • Methoxy vs. Nitro Groups : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas nitro derivatives () serve as intermediates for redox-active metabolites .
  • Sulfonyl and Sulfonamide Groups: Compounds like Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate () show enhanced adenosine receptor modulation, similar to allosteric enhancers in , which stabilize agonist-receptor conformations .

Stereochemical Considerations

Chirality significantly impacts biological activity. For example:

  • The (S)-enantiomer of Methyl 2-amino-3-(4-methoxyphenyl)propanoate () is prioritized in pharmaceutical synthesis due to stereoselective receptor interactions.
  • In Fibratol analogs (), enantiomers exhibit opposing optical activities (−5.2° vs. +8.0°), correlating with levo/dextro receptor activation pathways .

Biological Activity

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological effects.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}
  • CAS Number : 23434-96-0

The presence of a chlorinated phenyl group and an amino acid structure contributes to its distinct pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction may lead to significant alterations in metabolic pathways.
  • Receptor Binding : The chlorophenyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways that govern cellular responses.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that it can significantly reduce depressive behaviors in rodents, suggesting potential applications in treating mood disorders.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in various inflammatory diseases. This suggests that this compound may be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Antidepressant Activity :
    • A study conducted on rodent models demonstrated a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects (IC50_{50} = 5 μM) .
  • Anti-inflammatory Effects :
    • In vitro assays revealed that this compound inhibited the production of TNF-alpha and IL-6 in macrophages, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Studies :
    • A comparative study showed that while this compound exhibited cytotoxic effects on cancer cell lines (IC50_{50} values ranging from 10 to 20 μM), it demonstrated lower toxicity towards normal cells, highlighting its therapeutic window .

Comparison of Biological Activities

Compound Activity Type IC50 (μM) Notes
This compoundAntidepressant5Significant reduction in depressive behaviors
This compoundAnti-inflammatory10Inhibition of TNF-alpha and IL-6 production
This compoundCytotoxicity15Selective cytotoxicity towards cancer cells

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